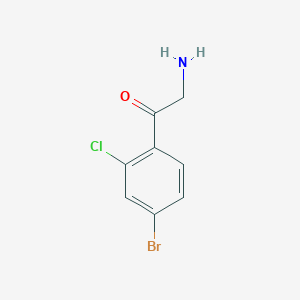
3-(2-Methylpropoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutoxypiperidine is a chemical compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxypiperidine typically involves the reaction of piperidine with isobutyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the piperidine ring .
Industrial Production Methods: Industrial production of 3-Isobutoxypiperidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isobutoxypiperidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Applications De Recherche Scientifique
3-Isobutoxypiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Isobutoxypiperidine involves its interaction with various molecular targets. In medicinal chemistry, it may act on specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
- 3-Isobutylmorpholine
- 3-Methoxypiperidine
- 4-Ethoxypiperidine
Comparison: 3-Isobutoxypiperidine is unique due to its isobutoxy group, which imparts distinct chemical properties compared to other piperidine derivatives.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
3-(2-methylpropoxy)piperidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)7-11-9-4-3-5-10-6-9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
USDIAPRBFLTNAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)


![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)

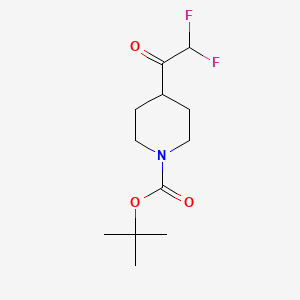

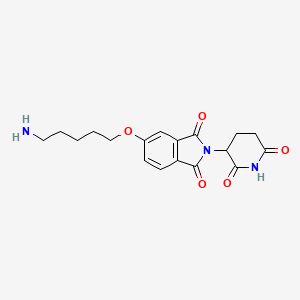
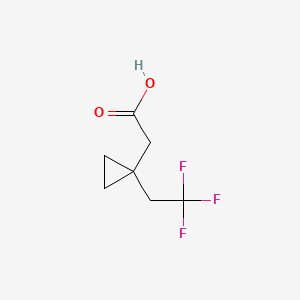
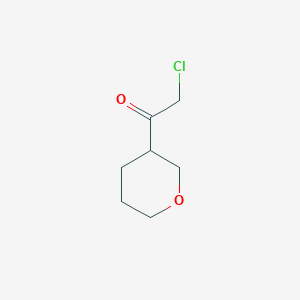
![4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)
